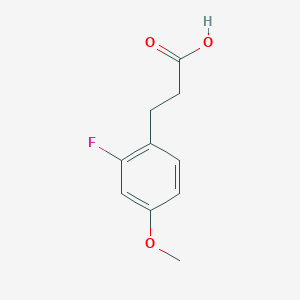

3-(2-Fluoro-4-methoxyphenyl)propanoic acid

Description

Chemical Structure and Nomenclature within Fluorinated Aryl Propanoic Acids

Aryl propanoic acids are a class of compounds characterized by a propanoic acid group attached to an aromatic ring. This structural motif is famously found in many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen (B1676952). orientjchem.orghumanjournals.com The introduction of a fluorine atom onto the aryl ring places these compounds into the sub-class of fluorinated aryl propanoic acids. The strategic incorporation of fluorine is a common tactic in medicinal chemistry to enhance a molecule's pharmacological properties, such as metabolic stability, binding affinity, and membrane permeability. nih.govmdpi.com

3-(2-Fluoro-4-methoxyphenyl)propanoic acid is specifically defined by a propanoic acid chain attached to the first carbon of a benzene (B151609) ring. The ring is substituted with a fluorine atom at the second position and a methoxy (B1213986) group at the fourth position.

Below is a table of its key chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 852181-15-8 myskinrecipes.comcnreagent.com |

| Molecular Formula | C₁₀H₁₁FO₃ myskinrecipes.com |

| Molecular Weight | 198.19 g/mol myskinrecipes.com |

| Canonical SMILES | COC1=C(C=C(C=C1)CCC(=O)O)F |

Research Significance in Contemporary Chemical Biology and Drug Discovery

The significance of this compound in modern research is primarily as a key synthetic intermediate. The aryl propanoic acid scaffold is a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. humanjournals.comresearchgate.net The presence of the fluorine and methoxy groups on the phenyl ring of this specific compound provides chemists with functional handles for further molecular elaboration and allows for fine-tuning the electronic and steric properties of target molecules.

A prominent area of research where derivatives of this compound have shown potential is in the treatment of metabolic diseases. For instance, research into potent and orally bioavailable G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes has utilized a structurally similar core. nih.gov In one study, a complex derivative, 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, was identified as a potent GPR40 agonist that exhibited a significant glucose-lowering effect in animal models. nih.gov This highlights the utility of the fluorinated phenylpropanoic acid scaffold as a foundational structure for developing new therapeutic agents. The compound this compound serves as a valuable starting material for creating such complex and potentially therapeutic molecules. myskinrecipes.com

Overview of Key Research Areas and Methodologies

The principal research area involving this compound is medicinal chemistry, with a focus on the synthesis of novel compounds for drug discovery programs. Its application is almost exclusively as a building block or precursor.

Key Research Areas:

Synthesis of Pharmaceutical Intermediates: The compound is used as a starting material in multi-step synthetic pathways to produce more complex molecules with potential therapeutic value, such as anti-inflammatory agents or treatments for metabolic disorders. myskinrecipes.comnih.gov

Development of GPR40 Agonists: The fluorinated phenylpropanoic acid structure is a key component in the design of agonists for GPR40, a target for type 2 diabetes therapies. nih.gov

Scaffold for Combinatorial Chemistry: Its structure is suitable for creating libraries of related compounds by modifying the carboxylic acid group or by further substitution on the aromatic ring, enabling the exploration of structure-activity relationships (SAR).

Methodologies:

Organic Synthesis: The primary methodology associated with this compound is its use in various organic reactions to build larger, more functionalized molecules. This includes standard transformations of the carboxylic acid group (e.g., amide bond formation) and potentially cross-coupling reactions involving the aromatic ring.

Purification and Characterization: Standard laboratory techniques such as chromatography for purification, and Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural verification, are routinely employed when using this compound in synthesis.

Biological Screening: While the compound itself is not typically screened for activity, the final products derived from it are subjected to a wide range of biological assays (e.g., enzyme inhibition assays, receptor binding assays, cell-based functional assays) to determine their pharmacological profiles. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEYADLSRYOXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616064 | |

| Record name | 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852181-15-8 | |

| Record name | 2-Fluoro-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852181-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Fluoro 4 Methoxyphenyl Propanoic Acid

Direct Synthesis Strategies

Several synthetic routes have been established for the preparation of 3-(2-fluoro-4-methoxyphenyl)propanoic acid, each offering distinct advantages in terms of starting material availability, scalability, and stereochemical control.

Synthesis from 2-Fluoro-4-methoxybenzaldehyde (B32593) via Horner-Wadsworth-Emmons Reaction, Hydrogenation, and Hydrolysis

A common and efficient multi-step synthesis of this compound commences with 2-fluoro-4-methoxybenzaldehyde. This approach leverages the reliability of the Horner-Wadsworth-Emmons (HWE) reaction to form the carbon-carbon double bond, followed by reduction and hydrolysis to yield the final product.

The initial step involves the Horner-Wadsworth-Emmons olefination of 2-fluoro-4-methoxybenzaldehyde with a phosphonate (B1237965) ylide, typically derived from triethyl phosphonoacetate. This reaction is highly stereoselective, predominantly forming the (E)-alkene, ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate. The HWE reaction is favored for its mild conditions and the ease of removal of the phosphate (B84403) byproduct. nih.govnih.gov

Subsequent to the olefination, the resulting α,β-unsaturated ester undergoes catalytic hydrogenation to reduce the carbon-carbon double bond. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation, providing the saturated ester, ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate, in high yield. nih.govnih.gov This reduction is a crucial step in establishing the propanoic acid backbone.

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. nih.gov Basic hydrolysis, or saponification, using an aqueous solution of a base like sodium hydroxide (B78521), followed by an acidic workup, is a common method to afford this compound. nih.govwikipedia.org

Table 1: Reaction Steps for Synthesis from 2-Fluoro-4-methoxybenzaldehyde

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Horner-Wadsworth-Emmons Reaction | 2-Fluoro-4-methoxybenzaldehyde, Triethyl phosphonoacetate, Base (e.g., NaH) | Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate |

| 2 | Catalytic Hydrogenation | Ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate, H₂, Pd/C | Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate |

| 3 | Hydrolysis | Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate, NaOH(aq), then H₃O⁺ | This compound |

Preparation from Diethyl 2-acetamido-2-(2-fluoro-4-methoxybenzyl)malonate

Another synthetic approach involves the use of a malonic ester derivative. The malonic ester synthesis is a versatile method for the preparation of carboxylic acids. vedantu.comnrochemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com In this pathway, diethyl malonate is first alkylated with 2-fluoro-4-methoxybenzyl halide to introduce the desired substituted benzyl (B1604629) group.

The general strategy involves the deprotonation of diethyl 2-acetamidomalonate with a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with a 2-fluoro-4-methoxybenzyl halide (e.g., bromide or chloride). The resulting product is diethyl 2-acetamido-2-(2-fluoro-4-methoxybenzyl)malonate.

Subsequent hydrolysis of both the ester and amide functionalities under acidic or basic conditions, followed by decarboxylation upon heating, yields the target this compound. This method is advantageous for constructing the carbon skeleton in a controlled manner. nrochemistry.comlibretexts.org

Enantioselective Synthesis of Chiral Analogues Utilizing Chiral Auxiliaries

The development of enantiomerically pure pharmaceuticals has led to a demand for asymmetric synthetic methods. Chiral auxiliaries are employed to control the stereochemistry during the formation of new stereocenters. wikipedia.orgspringerprofessional.descielo.org.mx For the synthesis of chiral analogues of this compound, a chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent diastereoselective reaction.

One common strategy involves the use of Evans oxazolidinone auxiliaries. researchgate.net These are attached to a propionyl group, and the resulting chiral imide can be enolized and then reacted with an electrophile, such as a 2-fluoro-4-methoxybenzyl halide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary by hydrolysis yields the enantiomerically enriched carboxylic acid.

Another widely used class of chiral auxiliaries is based on pseudoephedrine. nih.gov A pseudoephedrine amide of propanoic acid can be deprotonated to form a chiral enolate, which then reacts diastereoselectively with an alkylating agent like 2-fluoro-4-methoxybenzyl bromide. The methyl group on the pseudoephedrine directs the alkylation to occur anti to itself. The chiral auxiliary can then be cleaved to provide the desired enantiomer of the this compound.

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Key Feature | Typical Application |

| Evans Oxazolidinones | Rigid bicyclic structure | Diastereoselective alkylations and aldol (B89426) reactions |

| Pseudoephedrine | Readily available natural product | Diastereoselective alkylation of enolates |

| Camphorsultam | Bicyclic sulfonamide | Asymmetric Diels-Alder and alkylation reactions |

Derivatization and Further Chemical Reactivity

The chemical reactivity of this compound is primarily centered around its carboxylic acid functionality and the aromatic ring.

Esterification and Hydrolysis of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into its corresponding esters through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a classic and widely used method. chemguide.co.uknih.govceon.rs The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then reacts with an alcohol. chemguide.co.uk Reagents like N-bromosuccinimide have also been shown to catalyze the direct esterification of aryl and alkyl carboxylic acids. nih.gov

The reverse reaction, the hydrolysis of esters of this compound back to the parent carboxylic acid, is also a fundamental transformation. This is typically accomplished by heating the ester with an aqueous acid or base. nih.govwikipedia.orgresearchgate.net Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that goes to completion, forming the carboxylate salt which can then be protonated in an acidic workup to yield the carboxylic acid. nih.gov

Table 3: Esterification and Hydrolysis Methods

| Reaction | Reagents | Conditions | Product |

| Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | Heat | Ester |

| Acyl Chloride Route | SOCl₂ or (COCl)₂, then Alcohol | Room temperature or gentle heating | Ester |

| Acidic Hydrolysis | H₃O⁺, Heat | Reflux | Carboxylic Acid |

| Basic Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), Heat, then H₃O⁺ | Reflux, then acidification | Carboxylic Acid |

Oxidation and Reduction Pathways of Functional Groups

The functional groups in this compound present opportunities for various oxidation and reduction reactions. The carboxylic acid group is generally resistant to further oxidation under standard conditions. However, the benzylic position (the carbon atom adjacent to the aromatic ring) can be susceptible to oxidation under certain conditions, potentially leading to the formation of a ketone or other oxidized products. In biological systems, similar compounds like 3-phenylpropionic acid can undergo β-oxidation. nih.govacs.orgnih.gov

The reduction of the carboxylic acid moiety in this compound to a primary alcohol, 3-(2-fluoro-4-methoxyphenyl)propan-1-ol, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. chemguide.co.ukdocbrown.infoyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to liberate the alcohol. It is important to note that less powerful reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. docbrown.info The selective reduction of the carboxylic acid in the presence of other functional groups can be a synthetic challenge and may require the use of specific reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF). youtube.comresearchgate.net

Table 4: Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

| Reduction of Carboxylic Acid | 1. LiAlH₄, dry ether 2. H₃O⁺ | 3-(2-Fluoro-4-methoxyphenyl)propan-1-ol |

| Reduction of Carboxylic Acid (Selective) | BH₃·THF | 3-(2-Fluoro-4-methoxyphenyl)propan-1-ol |

| β-Oxidation (Biological) | Enzymes (e.g., acyl-CoA dehydrogenase) | Cinnamoyl-CoA and subsequently Benzoic Acid derivatives nih.govnih.gov |

Nucleophilic Substitution Reactions on the Fluorinated Aromatic Ring (e.g., methoxy (B1213986) group introduction in precursors)

The synthesis of precursors to compounds like this compound often involves the strategic introduction of substituents onto the aromatic ring. Nucleophilic aromatic substitution (SNAr) is a key reaction for this purpose, particularly for attaching alkoxy groups like the methoxy substituent. In this reaction, a nucleophile replaces a leaving group (often a halogen, like fluorine) on an aromatic ring that is activated by electron-withdrawing groups.

Research into the synthesis of related fluorinated aromatic aldehydes demonstrates the feasibility and conditions for such transformations. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) yields 4-(4-methoxyphenoxy)benzaldehyde. walisongo.ac.idresearchgate.netnih.gov This reaction highlights how a methoxy-containing phenoxide can act as a nucleophile to displace a fluorine atom on an activated ring. The reaction is typically heated to facilitate the substitution. walisongo.ac.idnih.gov

In other studies, the choice of solvent has been shown to be critical. When synthesizing chalcones from di- or tri-fluorine-substituted benzaldehydes using potassium hydroxide in methanol (B129727) (MeOH), a competing SNAr reaction can occur. acgpubs.org The methoxide (B1231860) ion, generated from the solvent in the basic medium, can act as a nucleophile and substitute a fluorine atom on the benzaldehyde (B42025) ring, leading to fluorine-methoxy substituted products. acgpubs.org This illustrates a direct method for introducing a methoxy group onto a fluorinated aromatic precursor. The reactivity of the aromatic ring towards nucleophilic substitution is correlated with the electron density at the reaction center, which can be probed using techniques like 13C-NMR. researchgate.net

Below is a table summarizing conditions for nucleophilic aromatic substitution on related fluorinated precursors.

| Precursor | Nucleophile / Reagent | Solvent | Conditions | Product | Reference(s) |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol, K₂CO₃ | DMSO | Heat at 140-143°C for 30-45 min | 4-(4-Methoxyphenoxy)benzaldehyde | walisongo.ac.idnih.gov |

| Di/Tri-fluorine-substituted benzaldehydes | KOH / Methoxide from solvent | MeOH | Base-catalyzed condensation | Fluorine-methoxy substituted chalcones | acgpubs.org |

| Activated Nitro Aromatic Aldehydes | [18F]Fluoride | DMF or DMSO | Amino-polyether supported | 18F-Fluorinated Aromatic Aldehydes | researchgate.net |

Formation of Hydrazide-Hydrazone Derivatives from Related Propanoic Acids

Propanoic acid derivatives serve as versatile starting materials for the synthesis of various heterocyclic compounds, including hydrazide-hydrazones, which are known for a wide array of biological activities. nih.gov The general synthetic route involves a multi-step process beginning with the carboxylic acid.

A common and effective procedure is a two-step synthesis. acs.orgnih.gov

Hydrazide Formation : The propanoic acid is first converted into its corresponding ester, typically through Fischer esterification by refluxing in an alcohol like methanol with a catalytic amount of strong acid (e.g., H₂SO₄). The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a nucleophilic acyl substitution reaction. This step displaces the alkoxy group of the ester to form the more stable carbohydrazide (B1668358) (or hydrazide). acs.orgnih.gov

Hydrazone Formation : The synthesized hydrazide is then condensed with various aromatic aldehydes or ketones. nih.gov This reaction, usually carried out by heating in a solvent like ethanol (B145695) with a catalytic amount of acid (e.g., acetic acid), forms the final hydrazide-hydrazone derivative, characterized by the azomethine (–NH–N=CH–) group. nih.govnih.gov

This methodology has been successfully applied to synthesize a series of 28 different (E)-N′-benzylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide derivatives from flurbiprofen (B1673479), a structurally related arylpropanoic acid. acs.orgnih.gov These derivatives were subsequently evaluated for biological activities, with many demonstrating potent urease inhibitory effects. acs.orgnih.gov The structural diversity of the final products is easily achieved by varying the aldehyde or ketone used in the final condensation step. nih.gov

The table below outlines the general synthetic pathway and the types of derivatives that can be produced.

| Step | Reaction Type | Reagents | Intermediate/Product | Biological Relevance of Final Product | Reference(s) |

| 1 | Esterification | Propanoic Acid, Methanol, H₂SO₄ | Methyl Propanoate Ester | N/A | acs.orgnih.gov |

| 2 | Hydrazinolysis | Methyl Propanoate Ester, Hydrazine Hydrate | Propanehydrazide | N/A | acs.orgnih.gov |

| 3 | Condensation | Propanehydrazide, Aromatic Aldehydes/Ketones, Acetic Acid | Hydrazide-Hydrazone Derivatives | Antibacterial, Antifungal, Urease Inhibition, Anticancer, Anti-inflammatory | nih.govacs.orgnih.gov |

Molecular Mechanisms and Biological Activity Investigations of 3 2 Fluoro 4 Methoxyphenyl Propanoic Acid and Its Analogues in Vitro Contexts

Elucidation of Molecular Targets and Signaling Pathways

The biological activity of propanoic acid derivatives is often attributed to their interaction with specific molecular targets and modulation of key signaling pathways. Research on analogues of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid has identified several potential mechanisms of action, including interactions with Peroxisome Proliferator-Activated Receptors (PPARs), inhibition of Cyclooxygenase (COX) and urease enzymes, and modulation of the Macrophage Migration Inhibitory Factor (MIF).

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway Modulation

Furthermore, studies on perfluoroalkyl substances (PFAS) containing carboxylic acid moieties have demonstrated binding and activation of both PPARα and PPARγ. nih.govacs.org The affinity of these compounds to PPARs, however, does not always correlate with the carbon chain length. nih.gov For example, strong binding has been observed between PPARδ and perfluorobutanoate. nih.gov Another study identified a dual PPARα/δ agonist, 2,4-dimethyl-4-hydroxy-16 phenyl hexadecanoic acid 1,4-lactone, with EC50 values in the low micromolar range for mouse receptors. mdpi.com These findings suggest that the propanoic acid scaffold, particularly with lipophilic substituents, has the potential for interaction with PPARs, though specific activity for the fluorinated biphenyl (B1667301) analogue mentioned requires further investigation.

Cyclooxygenase (COX) Enzyme Inhibition

A significant body of research has focused on the inhibition of cyclooxygenase (COX) enzymes by propanoic acid derivatives, a mechanism central to the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs). acs.orgnih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. researchgate.net

Various propanoic acid derivatives have been evaluated for their inhibitory potency against COX-1 and COX-2, with the goal of developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). The data in the table below summarizes the in vitro COX inhibitory activities of several propanoic acid derivatives and other NSAIDs.

Table 1: In Vitro COX Inhibitory Activity of Selected Propanoic Acid Derivatives and NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Meloxicam | 36.6 | 4.7 | 0.12 | nih.gov |

| Aspirin | 3.57 | 29.3 | 8.21 | nih.gov |

| Indomethacin | 0.063 | 0.48 | 7.62 | nih.gov |

| Diclofenac | 0.611 | 0.63 | 1.03 | nih.gov |

| Piroxicam | - | 4.4 | - | nih.gov |

| Etoricoxib | - | - | 106 | researchgate.net |

| Valdecoxib | - | - | 30 | researchgate.net |

| Celecoxib | - | - | 7.6 | researchgate.net |

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria. Research has demonstrated that hydrazide-hydrazone derivatives of a related biphenyl propanoic acid, flurbiprofen (B1673479), exhibit potent urease inhibitory activity.

In one study, a series of 28 acyl hydrazones of flurbiprofen were synthesized and evaluated for their in vitro urease inhibitory activity. All of the synthesized compounds demonstrated good inhibitory activities, with IC50 values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM, compared to the standard inhibitor thiourea (B124793) (IC50 = 21.14 ± 0.42 μM). The most active compound in this series showed even better activity than the standard. The structure-activity relationship study revealed that the presence of electron-donating groups on the phenyl ring played a significant role in the inhibition of the urease enzyme.

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine involved in a wide range of inflammatory and autoimmune diseases. nih.gov Consequently, the inhibition of MIF is a promising therapeutic strategy. A virtual screening and molecular dynamics simulation study identified a related fluorinated propanoic acid derivative, 3-[3-fluoro-4-(trifluoromethyl)phenyl] propanoic acid, as a potential novel MIF inhibitor. researchgate.net

This computational study screened a large database of compounds and identified several ligands with high binding energies to the MIF active site. researchgate.net Among the lead compounds with suitable pharmacokinetic profiles, molecular dynamics simulations showed a stable complex between 3-[3-fluoro-4-(trifluoromethyl)phenyl] propanoic acid and the MIF protein. researchgate.net While these in silico results are promising, experimental validation of the MIF inhibitory activity of this compound is necessary to confirm these findings. researchgate.net

Investigation of Cellular Interactions and Biological Responses

Understanding the interactions of small molecules with cellular components, such as receptors and proteins, is fundamental to elucidating their biological effects. For analogues of this compound, research has focused on their binding affinities to various proteins.

Receptor and Protein Binding Affinities

The binding of drugs to plasma proteins, such as albumin, can significantly influence their pharmacokinetic and pharmacodynamic properties. Studies on related propanoic acid NSAIDs have investigated their binding to bovine serum albumin (BSA). The propionic acid group and multiple aromatic rings in ketoprofen (B1673614) and naproxen (B1676952) have been shown to induce binding to the hydrophobic core of BSA.

In the context of specific receptor binding, the introduction of fluorine into molecular structures can significantly impact binding affinity. For example, novel fluorinated xanthine (B1682287) derivatives have been synthesized and shown to have a high binding affinity for the adenosine (B11128) A2B receptor, with Ki values around 10 nM. Similarly, the development of fluorinated cannabinoid type 2 (CB2) receptor ligands has led to compounds with very high potency (Ki(CB2) = 0.29 nM) and selectivity. While these examples are not propanoic acid derivatives, they highlight the potential for fluorinated compounds to achieve high-affinity receptor binding.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The exploration of this compound and its analogues in various in vitro contexts has been significantly guided by structure-activity relationship (SAR) studies. These investigations are crucial for understanding how specific structural features of a molecule influence its biological activity, thereby providing a rational basis for the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. The following sections detail the key molecular design principles derived from SAR studies focusing on the core structure of this compound.

Influence of Fluorine and Methoxy (B1213986) Substituents on Bioactivity

The substituents on the phenyl ring are critical determinants of a molecule's interaction with biological targets. In this compound, the fluorine and methoxy groups play distinct and significant roles in modulating its physicochemical properties and, consequently, its bioactivity.

The methoxy group (-OCH3) is an electron-donating group that can influence the electronic environment of the aromatic ring. researchgate.netresearchgate.net This can impact interactions with biological targets, such as through hydrogen bonding or by affecting the reactivity of the phenyl ring. Studies on related compounds have shown that electron-donating groups can enhance biological activity. nih.govresearchgate.net For instance, in studies of fluorinated phenylcyclopropylamines, the introduction of an electron-donating group in the para-position of the phenyl ring led to a significant enhancement in inhibitory activity against tyramine (B21549) oxidase. nih.gov Similarly, research on other molecular scaffolds has found that electron-donating groups like methoxy can increase antioxidant potential by stabilizing radicals. researchgate.net

The interplay between the electron-withdrawing nature of the ortho-fluorine and the electron-donating nature of the para-methoxy group in this compound creates a unique electronic distribution on the phenyl ring that is critical for its specific biological profile.

Table 1: General Influence of Key Substituents on Molecular Properties and Bioactivity

| Substituent | Type | Common Effects on Bioactivity |

|---|---|---|

| Fluorine (-F) | Electron-withdrawing | Increases metabolic stability, modulates lipophilicity, alters acidity of adjacent groups, can influence binding conformation. researchgate.net |

| Methoxy (-OCH3) | Electron-donating | Increases electron density of the aromatic ring, can participate in hydrogen bonding, may enhance antioxidant activity. nih.govresearchgate.net |

| Carboxylic Acid (-COOH) | Acidic, Polar | Crucial for forming salt bridges or hydrogen bonds with receptor sites; esterification often leads to loss of activity. drugdesign.org |

Stereochemical Impact on Biological Activity

Stereochemistry is a fundamental aspect of pharmacology, as biological systems, such as enzymes and receptors, are chiral. nih.govnih.gov Consequently, stereoisomers of a chiral drug can exhibit significant differences in their biological activity, with one enantiomer often being more potent or responsible for the therapeutic effects, while the other may be less active or even associated with undesirable effects. nih.govmalariaworld.orgresearchgate.net

For analogues of this compound, the carbon atom alpha to the carboxylic acid group in the propanoic acid chain is a potential chiral center. The specific three-dimensional arrangement of substituents around this center can profoundly affect how the molecule fits into a binding site. Studies on related chiral compounds have consistently demonstrated the pivotal role of stereochemistry. nih.govmalariaworld.orgresearchgate.net For example, in research on 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity, suggesting that uptake and/or target interaction is highly stereoselective. nih.govmalariaworld.orgresearchgate.net A systematic investigation of over 1 million compounds found that approximately 40% of spatial isomer pairs exhibit distinct bioactivities. nih.gov This underscores the necessity of evaluating stereoisomers independently during drug development. The conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid is a classic example illustrating a stereospecific reaction where the configuration of the chiral center is retained. researchgate.net

Therefore, the synthesis and biological evaluation of individual enantiomers of this compound and its chiral analogues are essential to identify the more active stereoisomer and to develop a clear understanding of the SAR.

Role of Propanoic Acid Chain Modifications

The propanoic acid side chain is a key pharmacophoric element. The carboxylic acid group is often essential for activity, typically by forming critical hydrogen bonds or ionic interactions (salt bridges) with amino acid residues in the target's binding site. drugdesign.org SAR studies on related 3-arylpropionic acids have shown that modifications to this chain can have a substantial impact on both potency and pharmacokinetic properties. researchgate.net

For instance, esterification of the carboxylic acid group frequently results in a complete loss of biological activity, highlighting the importance of the acidic proton for receptor interaction. drugdesign.org Furthermore, research has shown that the propanoic acid chain, particularly the benzylic position (the carbon atom attached to the phenyl ring), can be a site of metabolic oxidation. researchgate.net This metabolic vulnerability can lead to a short biological half-life. Introducing substitutions on the propanoic acid chain, such as creating cyclopropanecarboxylic acid analogues, has been shown to block this metabolic pathway, resulting in compounds with enhanced half-lives in preclinical models. researchgate.net However, indiscriminate lengthening of the alkyl chain is not always beneficial to biological activity. core.ac.uk

Table 2: Effect of Propanoic Acid Chain Modifications in Analogous Compounds

| Modification | Rationale | Observed Outcome in Analogues | Reference |

|---|---|---|---|

| Esterification of -COOH | Probe importance of acidic group | Complete loss of biological activity, indicating the -COOH group is essential for binding. | drugdesign.org |

| Substitution at C3 (benzylic position) | Block metabolic oxidation | Enhanced half-life in rat models by preventing oxidation at this vulnerable site. | researchgate.net |

| Chain Lengthening (e.g., to butyric acid) | Explore optimal distance to binding site | Not always beneficial; can lead to decreased activity depending on the target. | core.ac.uk |

SAR of Substituents on Aromatic Rings in Analogues (e.g., electron-donating groups)

Studies on various classes of bioactive molecules consistently show that EDGs can enhance potency. nih.govresearchgate.net For example, in a series of 2-aryl-2-fluoro-cyclopropylamines, analogues with EDGs such as a methyl group showed significantly increased inhibitory potency against tyramine oxidase compared to unsubstituted or EWG-substituted compounds. nih.gov This enhancement is often attributed to increased basicity or nucleophilicity, which can facilitate stronger interactions with the biological target. nih.gov Research on dendritic antioxidants also demonstrated that EDGs like a methoxy group had a beneficial effect on antioxidant activity, while EWGs had a negative effect. researchgate.net In the synthesis of certain 3-phenylpropanoic acid analogues, the introduction of substituents into the phenyl moieties generally led to an increase or retention of in vitro activities. nih.gov

Conversely, the presence of strong EWGs can sometimes decrease activity, as observed in the aforementioned study on tyramine oxidase inhibitors. nih.gov The specific effect, however, is highly dependent on the nature of the target protein and the binding interactions involved. Therefore, a systematic exploration of different substituents on the aromatic ring is a fundamental strategy in the lead optimization process for analogues of this compound.

Computational Chemistry and in Silico Modeling of 3 2 Fluoro 4 Methoxyphenyl Propanoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the interaction between a small molecule ligand and a protein target. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

In the context of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid, molecular docking simulations could be utilized to identify potential protein targets and to understand the specific interactions that govern its binding. For instance, studies on similar propanoic acid derivatives have successfully used this method. Research on 2-(3-benzoylphenyl)propanoic acid derivatives, for example, employed flexible ligand docking to investigate their interactions with matrix metalloproteinases and cyclooxygenases. researchgate.nettechnologynetworks.com These studies help to elucidate the structural preferences for inhibition of these enzymes. researchgate.nettechnologynetworks.com

A hypothetical molecular docking study of this compound against a putative target, such as a cyclooxygenase (COX) enzyme, would involve preparing the 3D structure of the ligand and the protein, defining the binding site, and then using a docking algorithm to predict the binding mode and estimate the binding energy. The results could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the fluoro and methoxy (B1213986) groups of the ligand and the amino acid residues of the protein.

Table 1: Illustrative Molecular Docking Results for Propanoic Acid Derivatives Against COX-1 and COX-2

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-(3-benzoylphenyl)propanohydroxamic acid | COX-1 | -8.5 | Arg120, Tyr355 |

| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | COX-1 | -9.2 | Arg120, Tyr355 |

| 2-(3-benzoylphenyl)propanohydroxamic acid | COX-2 | -9.8 | Arg120, Tyr385, Ser530 |

| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | COX-2 | -10.5 | Arg120, Tyr385, Ser530 |

Note: The data in this table is derived from studies on 2-(3-benzoylphenyl)propanoic acid derivatives and is presented for illustrative purposes. nih.gov

Molecular Dynamics Simulations to Assess Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, taking into account the movements of atoms and the surrounding solvent. This method can validate the docking results and provide deeper insights into the binding stability.

For the this compound-target complex, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions, etc.) and calculating the trajectories of the atoms over a specific period. Analysis of these trajectories can reveal the stability of the interactions observed in the docking study, the flexibility of the ligand in the binding pocket, and any conformational changes in the protein upon ligand binding. A recent study on 3-methoxy flavone (B191248) derivatives utilized molecular dynamics to confirm the stability of the synthesized compounds within the binding pockets of the human estrogen receptor alpha and epidermal growth factor receptor. nih.gov

Prediction of Molecular Descriptors for Biological Activity Correlation

Molecular descriptors are numerical values that encode chemical information and are used to characterize a molecule. These descriptors can be calculated from the 2D or 3D structure of a molecule and can represent various physicochemical properties, such as size, shape, lipophilicity, and electronic properties. The prediction of these descriptors is a crucial step in correlating a molecule's structure with its biological activity.

For this compound, a range of molecular descriptors can be calculated using specialized software. These descriptors can then be used to build predictive models for various biological activities. For example, in a study of other propionic acid derivatives, descriptors such as Kier's alpha first order shape index were used to develop quantitative structure-activity relationship models for antifungal activity. researchgate.net

Table 2: Predicted Molecular Descriptors for this compound (Hypothetical)

| Descriptor | Value | Biological Relevance |

| Molecular Weight | 198.18 g/mol | Influences absorption and distribution |

| LogP | 2.3 | Indicates lipophilicity and membrane permeability |

| Number of Hydrogen Bond Donors | 1 | Potential for hydrogen bonding with target |

| Number of Hydrogen Bond Acceptors | 3 | Potential for hydrogen bonding with target |

| Polar Surface Area | 46.53 Ų | Influences cell penetration |

Note: These values are calculated based on the chemical structure and are for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. QSAR models are developed by correlating molecular descriptors with experimentally determined biological activities. Once a robust QSAR model is established, it can be used to predict the activity of new, untested compounds.

In the case of this compound, a QSAR study would first require a dataset of structurally related compounds with known biological activities. Molecular descriptors for all compounds in the dataset, including the target compound, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the descriptors with the observed activity.

The utility of QSAR has been demonstrated in various studies. For instance, 3D-QSAR studies on 2,2-diphenylpropionates were used to develop a pharmacophore model to aid in the discovery of novel potent muscarinic antagonists. nih.gov Similarly, QSAR models have been developed to predict the activation of specific biological pathways, which can be crucial in assessing the potential effects of chemical compounds. nih.gov A well-validated QSAR model could predict the biological activity of this compound and guide the design of more potent analogs.

Analytical Methodologies for the Characterization and Quantification of 3 2 Fluoro 4 Methoxyphenyl Propanoic Acid in Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: Proton NMR provides detailed information about the number of different types of protons, their chemical environment, their proximity to one another, and the number of neighboring protons. For 3-(2-Fluoro-4-methoxyphenyl)propanoic acid, one would expect to observe distinct signals for the protons of the propanoic acid chain (the two methylene (B1212753) groups, -CH₂CH₂-) and the aromatic protons on the phenyl ring. The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet. The fluorine atom would introduce characteristic splitting patterns (coupling) for the adjacent aromatic protons.

¹³C-NMR: Carbon-13 NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the two carbons of the ethyl chain, the methoxy carbon, and the six carbons of the aromatic ring. The carbon directly bonded to the fluorine atom would show a large coupling constant (¹JCF), which is a definitive indicator of its presence.

Hypothetical ¹H-NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Value | e.g., t | 2H | Ar-CH₂- |

| Value | e.g., t | 2H | -CH₂COOH |

| Value | e.g., s | 3H | -OCH₃ |

| Value | e.g., m | 3H | Aromatic-H |

| Value | e.g., br s | 1H | -COOH |

Hypothetical ¹³C-NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Value | -COOH |

| Value (d, ¹JCF) | C-F |

| Value | C-OCH₃ |

| Values | Other Aromatic C |

| Value | -OCH₃ |

| Value | Ar-CH₂- |

| Value | -CH₂COOH |

Mass Spectrometry (MS, HRESI-MS, LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the molecular weight of this compound (C₁₀H₁₁FO₃, MW: 198.19 g/mol ). myskinrecipes.com The fragmentation pattern observed in the spectrum would provide structural clues, showing characteristic losses of fragments like the carboxylic acid group (-COOH) or the propanoic acid side chain.

High-Resolution Mass Spectrometry (HRESI-MS): High-Resolution Electrospray Ionization Mass Spectrometry would be used to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the elemental formula, confirming that the observed mass corresponds to C₁₀H₁₁FO₃ and distinguishing it from other potential compounds with the same nominal mass.

LCMS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the compound within a complex mixture, confirming its presence and purity.

Specific mass spectral data, including exact mass measurements and fragmentation patterns for this compound, are not available in the reviewed literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~1700-1725 | C=O stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250-1300 | C-O stretch | Aryl ether & Carboxylic Acid |

| ~1000-1100 | C-F stretch | Aryl fluoride |

While these are the expected regions for absorption, a specific, experimentally obtained IR spectrum for this compound with precise peak values is not documented in the available search results.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. A reversed-phase HPLC method would typically be developed for this compound. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). The compound's purity would be determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks in the chromatogram.

Specific HPLC method parameters (e.g., column type, mobile phase composition, flow rate, detection wavelength, and retention time) for this compound have not been reported in the available scientific literature.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine their purity. For this compound, a TLC analysis would typically be performed on a silica (B1680970) gel plate. A suitable mobile phase (eluent), likely a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), would be chosen to achieve good separation. The position of the compound on the developed plate is described by its retention factor (Rf), which is characteristic for a given compound and TLC system. Visualization would be achieved using UV light or by staining.

No specific TLC systems (adsorbent, eluent) or Rf values for this compound are available in the searched literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation (for chiral auxiliaries or derivatives)

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules. This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined. In the context of chiral carboxylic acids like this compound, which may not readily form crystals suitable for resolving enantiomers, the use of chiral auxiliaries is a common and powerful strategy.

A chiral auxiliary is an enantiomerically pure compound that can be chemically attached to the molecule of interest. This process converts a pair of enantiomers into a pair of diastereomers. Diastereomers possess different physical properties, including crystallization behavior, which can often be exploited to facilitate the growth of high-quality single crystals of one of the diastereomers.

Once a suitable crystal of the diastereomeric derivative is obtained, single-crystal X-ray diffraction analysis is performed. The resulting diffraction pattern is used to solve the crystal structure, revealing the complete molecular structure, including the relative stereochemistry of all chiral centers. To determine the absolute stereochemistry, anomalous dispersion effects are utilized. When heavy atoms are present in the structure (either in the molecule itself or the chiral auxiliary), their interaction with X-rays of a specific wavelength can be used to determine the absolute configuration of the entire molecule, thereby establishing the stereochemistry of the original carboxylic acid.

While no specific crystal structure data for derivatives of this compound is available, the general parameters that would be determined in such a study are presented in the hypothetical data tables below. These tables illustrate the type of information that would be obtained from a successful X-ray crystallographic analysis.

Table 1: Hypothetical Crystal Data and Structure Refinement for a Chiral Derivative of this compound

| Parameter | Value (Illustrative) |

| Empirical formula | C10H10FO2 • CxHyNOz (Derivative) |

| Formula weight | (Calculated based on auxiliary) |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 12.456(5) Å β = 90° | |

| c = 15.789(6) Å γ = 90° | |

| Volume | 1990.1(14) Å3 |

| Z | 4 |

| Density (calculated) | 1.345 Mg/m3 |

| Absorption coefficient | 0.105 mm-1 |

| F(000) | (Calculated based on formula) |

| Crystal size | 0.25 x 0.20 x 0.15 mm3 |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12 ≤ h ≤ 12, -15 ≤ k ≤ 15, -20 ≤ l ≤ 20 |

| Reflections collected | 15890 |

| Independent reflections | 4567 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F2 |

| Data / restraints / parameters | 4567 / 0 / 350 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |

| R indices (all data) | R1 = 0.045, wR2 = 0.095 |

| Absolute structure parameter | 0.02(4) |

| Largest diff. peak and hole | 0.45 and -0.35 e.Å-3 |

Table 2: Hypothetical Selected Bond Lengths and Torsion Angles for Conformational Analysis

| Bond/Angle | Length (Å) / Angle (°) (Illustrative) |

| C(phenyl)-C(propanoic) | 1.51(2) |

| C(propanoic)-C(carbonyl) | 1.52(3) |

| C(carbonyl)=O | 1.21(1) |

| C(carbonyl)-O(ester) | 1.34(2) |

| C(phenyl)-C(propanoic)-C(carbonyl)-O(ester) | -175.8(5) (Torsion Angle) |

| F-C(phenyl)-C(phenyl)-C(methoxy) | 179.5(4) (Torsion Angle) |

The data in these tables would provide critical insights. Table 1 would confirm the crystal system and space group, which are fundamental properties of the crystalline solid. The unit cell dimensions define the size and shape of the basic repeating unit of the crystal. The absolute structure parameter (Flack parameter) would be crucial for confirming the absolute stereochemistry with high confidence. A value close to zero would indicate the correct assignment of the absolute configuration.

Table 2 would offer detailed information about the molecule's conformation. Bond lengths and angles would be compared to standard values to identify any unusual geometric features. Most importantly, torsion angles would describe the three-dimensional arrangement of the molecule's backbone and the orientation of the phenyl ring relative to the propanoic acid chain. This conformational information is vital for understanding how the molecule might interact with biological targets or other reagents.

Syntheses and Biological Investigations of Derivatives and Analogues of 3 2 Fluoro 4 Methoxyphenyl Propanoic Acid

Structural Modifications of the Propanoic Acid Side Chain

The carboxylic acid group of 3-(2-fluoro-4-methoxyphenyl)propanoic acid is a primary target for chemical modification, leading to the synthesis of esters, amides, hydrazides, and hydrazones. These modifications can significantly impact the physicochemical properties and biological activities of the parent compound.

Ester and Amide Derivatives

The conversion of the carboxylic acid moiety into esters and amides is a common strategy in medicinal chemistry to enhance pharmacokinetic properties and biological efficacy. While specific studies on the ester and amide derivatives of this compound are not extensively detailed in the available literature, the broader class of arylpropanoic acid derivatives has been widely explored. The synthesis of these derivatives typically involves standard esterification or amidation reactions.

Studies on related arylpropanoic acids have shown that esterification can lead to compounds with enhanced anti-inflammatory activity and reduced gastrointestinal side effects compared to the parent carboxylic acids. Similarly, the formation of amide derivatives has been investigated as a means to modulate biological activity, with some amide derivatives of related compounds exhibiting significant anti-inflammatory and analgesic properties. For instance, the synthesis of amide derivatives of other non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to result in compounds with improved therapeutic profiles.

Hydrazide and Hydrazone Derivatives

The synthesis of hydrazide and hydrazone derivatives represents another significant modification of the propanoic acid side chain. The general synthetic route involves the conversion of the parent acid to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the hydrazide. Subsequent condensation of the hydrazide with various aldehydes or ketones affords the desired hydrazone derivatives.

While direct studies on this compound hydrazones are limited, research on the structurally similar compound flurbiprofen (B1673479), 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid, provides valuable insights. The synthesis of flurbiprofen hydrazide is achieved by refluxing the ethyl ester of flurbiprofen with hydrazine hydrate in methanol (B129727). The resulting hydrazide is then reacted with a variety of substituted aromatic aldehydes in the presence of a catalytic amount of acetic acid to produce a series of hydrazone derivatives.

Hydrazones as a class of compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. For example, various hydrazone derivatives have demonstrated potent in vitro urease inhibitory activity. The biological evaluation of hydrazones derived from flurbiprofen has shown that the nature and position of substituents on the aromatic aldehyde moiety play a crucial role in their biological activity.

Aromatic Ring Substituent Variations

Alterations to the substituents on the aromatic ring of this compound, including changes to the existing fluoro and methoxy (B1213986) groups or the introduction of new functionalities, have been explored to understand their impact on biological activity.

Alterations in Fluoro and Methoxy Group Positioning or Number

Introduction of Other Halogen or Alkyl Groups

Replacing the fluorine atom with other halogens (chlorine, bromine, iodine) or introducing alkyl groups (methyl, ethyl) on the aromatic ring are common strategies to modulate the lipophilicity, steric bulk, and electronic character of a lead compound. While specific biological data for such analogues of this compound are not extensively documented in the public domain, chemical suppliers list compounds such as 3-(2-chloro-4-methoxyphenyl)propanoic acid and 2-(3-chloro-4-methoxyphenyl)propanoic acid, indicating their synthesis is feasible. The introduction of different halogens can influence the compound's metabolic stability and binding affinity to target proteins. Similarly, the addition of alkyl groups can impact the molecule's hydrophobic interactions with its biological target.

Ring Fusion and Biphenyl (B1667301) Analogues (e.g., 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic acid)

The extension of the aromatic system through ring fusion or the creation of biphenyl structures represents another avenue for structural modification. A notable example is the class of 2-(2-fluoro-4-biphenylyl)propionic acid derivatives, which are analogues of the well-known anti-inflammatory drug flurbiprofen. These compounds feature a second phenyl ring attached to the primary phenyl ring of the propionic acid scaffold.

The synthesis of these biphenyl analogues often involves multi-step reaction sequences. The biological evaluation of these derivatives has revealed potent anti-inflammatory activity. For instance, various heterocyclic derivatives, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, have been synthesized from 2-(2-fluoro-4-biphenylyl)propionic acid. Many of these compounds have demonstrated significant anti-inflammatory effects in preclinical models, with some exhibiting comparable or even superior activity to the parent drug, flurbiprofen. researchgate.net These studies highlight the therapeutic potential of extending the aromatic system of fluorinated phenylpropanoic acids.

Development of Chiral Analogs for Stereospecific Applications

Information regarding the development of chiral analogs of this compound for stereospecific applications is not available in the reviewed scientific literature.

Research Applications and Prospects in Chemical Biology and Drug Discovery

Role in Lead Compound Identification and Optimization Pipelines

In the intricate process of drug discovery, a "lead compound" is a chemical starting point that exhibits pharmacological activity and serves as the basis for developing more potent and selective drug candidates. While direct studies identifying 3-(2-Fluoro-4-methoxyphenyl)propanoic acid as a lead compound are not extensively documented in publicly available literature, its structural motif is characteristic of scaffolds used in lead identification and optimization. The phenylpropanoic acid core is a well-established pharmacophore in medicinal chemistry. The strategic placement of fluoro and methoxy (B1213986) groups can modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, making it an attractive backbone for generating compound libraries aimed at identifying new therapeutic leads.

Contributions to Anti-inflammatory Research Initiatives

Phenylpropanoic acids are a cornerstone of anti-inflammatory therapy, with well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) belonging to this class. These drugs typically exert their effects by inhibiting cyclooxygenase (COX) enzymes. Research into fluorinated analogues of existing NSAIDs, such as fluoro-loxoprofen, has been conducted to develop safer anti-inflammatory agents with potentially reduced side effects. researchgate.net While the core structure of this compound is analogous to these established anti-inflammatory agents, direct experimental evaluation of its specific anti-inflammatory activity or its inhibitory effects on COX enzymes has not been detailed in available research. The presence of the fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, indicating that this compound is a candidate of interest for future anti-inflammatory research. nih.govmdpi.com

Potential in Anticancer Agent Discovery

The search for novel anticancer agents is a primary focus of modern drug discovery. While this compound itself has not been the subject of extensive anticancer screening, its derivatives have shown promise. Studies on related scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated that this class of compounds can serve as a basis for developing agents with significant antioxidant and anticancer properties. mdpi.com For instance, derivatives of this related scaffold have been shown to reduce the viability of A549 non-small cell lung cancer cells. mdpi.com Furthermore, other research has focused on synthesizing complex heterocyclic molecules from similar starting materials, which have then been evaluated for their antimitotic activity. nih.gov These findings suggest that the this compound backbone represents a valuable starting point for the synthesis of novel anticancer drug candidates.

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

One of the most significant applications of this compound is as a versatile building block in asymmetric synthesis. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), are crucial in pharmacology as different enantiomers can have vastly different biological activities. This compound and its derivatives can be used to construct more complex, enantiomerically pure molecules.

For example, research has demonstrated the enantioselective synthesis of (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methoxyphenyl)-propionic acid. This process involves using a chiral auxiliary to control the stereochemistry of subsequent reactions, ultimately yielding a specific enantiomer. Such chiral building blocks are highly valuable for constructing complex natural products and pharmaceuticals where precise three-dimensional structure is critical for function. sci-hub.se

Table 1: Application in Chiral Synthesis

| Precursor/Derivative | Synthetic Application | Reference |

|---|

This table is interactive and can be sorted by column.

Application as Pharmaceutical Intermediates in Drug Synthesis

A pharmaceutical intermediate is a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). The structure of this compound makes it a suitable intermediate for various APIs. Its boronic acid derivative, (2-fluoro-4-methoxyphenyl)boronic acid, has been used in the synthesis of PET imaging ligands for studying metabotropic glutamate (B1630785) receptor 2 (mGluR2), a target for neuropsychiatric disorders. nih.gov This highlights the utility of the core 2-fluoro-4-methoxyphenyl moiety in constructing complex neurologically active compounds. The propanoic acid side chain provides a reactive handle for further chemical modifications, such as amide bond formation or reduction, to build more elaborate drug molecules.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methoxyphenyl)-propionic acid |

| (2-fluoro-4-methoxyphenyl)boronic acid |

| 3-((4-hydroxyphenyl)amino)propanoic acid |

| 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine-7-carboxamide |

| Flurbiprofen (B1673479) |

| Ibuprofen |

| Loxoprofen |

This table lists the chemical compounds mentioned in the article.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Fluoro-4-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes :

- Friedel-Crafts Acylation : Start with 2-fluoro-4-methoxybenzene and β-propiolactone under Lewis acid catalysis (e.g., AlCl₃) to form the arylpropanoic acid backbone .

- Hydrolysis of Nitriles : React 3-(2-fluoro-4-methoxyphenyl)propanenitrile with acidic or alkaline conditions (e.g., H₂SO₄/H₂O or NaOH/EtOH) to yield the carboxylic acid .

- Optimization :

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

-

Purity Analysis :

Technique Parameters Purpose HPLC C18 column, 0.1% TFA in H₂O/MeCN gradient (30–70% MeCN over 20 min), λ=254 nm Quantify impurities (<0.5%) . NMR ¹H (400 MHz, DMSO-d₆), ¹³C (100 MHz) Confirm substituent positions (e.g., fluorine coupling patterns) . -

Structural Confirmation :

- FT-IR : Verify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Exact mass (calc. for C₁₀H₁₀FO₃: 212.06 Da) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (potential irritant; see GHS classification) .

- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile intermediates (e.g., nitriles) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with vermiculite .

Advanced: How does this compound undergo metabolic transformation in vivo, and what analytical methods track its metabolites?

Methodological Answer:

- Metabolic Pathways (observed in murine models ):

- Phase I : Hydroxylation at the methoxy group → 3-(2-fluoro-4-hydroxy-phenyl)propanoic acid.

- Phase II : Conjugation (sulfation/glucuronidation) at the hydroxyl group → water-soluble derivatives (e.g., O-sulfate).

- Microbial Decarboxylation : Forms 4-fluoro-2-methoxyphenylacetic acid.

- Tracking Metabolites :

- LC-MS/MS : Use C18 columns with negative ion mode (m/z 212 → 152 for parent compound; m/z 288 for glucuronides) .

- Stable Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic flux .

Advanced: What pharmacological mechanisms are associated with this compound, particularly in PPAR agonism?

Methodological Answer:

- PPAR Activation : Structural analogs (e.g., 3-(2-ethyl-4-substituted-phenyl)propanoic acid) act as triple PPARα/γ/δ agonists .

- Assay Design :

- Transactivation Assays : Use HEK293 cells transfected with PPAR-responsive luciferase reporters.

- EC₅₀ Determination : Test concentrations from 1 nM–10 µM; compare efficacy to rosiglitazone (PPARγ reference) .

Advanced: How can contradictory data in receptor binding studies be resolved?

Methodological Answer:

- Troubleshooting Steps :

- Orthogonal Assays : Combine radioligand binding (³H-labeled ligands) with functional assays (cAMP/GTPγS) to confirm target engagement .

- Buffer Optimization : Vary pH (6.5–7.5) and ionic strength to stabilize protein-ligand interactions.

- Control Experiments : Include known agonists/antagonists (e.g., GW7642 for PPARα) to validate assay conditions .

Advanced: What strategies are effective for impurity profiling during scale-up synthesis?

Methodological Answer:

-

Common Impurities :

Impurity Source Mitigation De-fluorinated byproduct Incomplete fluorination Use excess Selectfluor® reagent . Methoxy-demethylated analog Acidic hydrolysis Optimize reaction pH (neutral conditions) . -

Analytical Workflow :

- 2D-LC-MS : Separate co-eluting impurities (e.g., isobaric metabolites).

- qNMR : Quantify residual solvents (e.g., DMF) to <500 ppm .

Advanced: How can analytical methods be optimized for detecting trace metabolites in complex matrices?

Methodological Answer:

- Sample Preparation :

- SPE Cartridges : Use mixed-mode (C18/SCX) to isolate acidic metabolites from plasma/urine .

- Instrumental Parameters :

- High-Resolution MS : Orbitrap-based systems (resolving power >60,000) to distinguish isobaric species .

- Ion Mobility : Add collision cross-section (CCS) data for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.